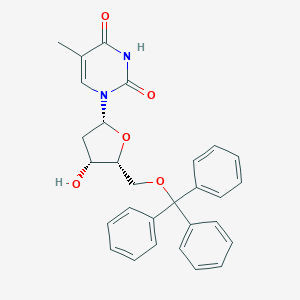

5'-O-Trityl-2'-deoxy-beta-D-lyxofuranosylthymine

概要

説明

N-アセチル-p-ベンゾキノンイミンは、一般にNAPQIとして知られており、鎮痛剤のパラセタモール(アセトアミノフェン)の代謝中に生成される有毒な副産物です。通常は少量しか生成されず、肝臓でほぼすぐに解毒されます。 N-アセチル-p-ベンゾキノンイミンが効果的に解毒されない状況、例えばパラセタモール過剰摂取の場合、肝臓に深刻な損傷を引き起こす可能性があります .

準備方法

合成経路と反応条件

N-アセチル-p-ベンゾキノンイミンは、シトクロムP450酵素系、特にCYP2E1とCYP3A4を介したパラセタモールの代謝によって合成されます。 このプロセスには、パラセタモールが酸化されてN-アセチル-p-ベンゾキノンイミンが生成されることが含まれます .

工業的生産方法

N-アセチル-p-ベンゾキノンイミンは、主に代謝副産物であるため、直接的な工業的生産方法はありません。 その生成は、ヒトの肝臓における代謝条件を模倣するために、肝ミクロソームまたは組み換え酵素を用いてin vitroで研究することができます .

化学反応の分析

反応の種類

N-アセチル-p-ベンゾキノンイミンは、以下を含むいくつかの種類の化学反応を起こします。

酸化: パラセタモールの酸化によって生成されます。

抱合: グルタチオンと反応して無毒の抱合体となります。

タンパク質結合: グルタチオンが不足している場合、N-アセチル-p-ベンゾキノンイミンは細胞タンパク質に結合し、肝毒性を引き起こします.

一般的な試薬と条件

酸化: シトクロムP450酵素(CYP2E1とCYP3A4)は主要な触媒です。

抱合: グルタチオンは解毒のための主要な試薬です。

タンパク質結合: グルタチオン枯渇の条件下で起こります.

生成される主な生成物

無毒の抱合体: グルタチオンとの抱合によって生成されます。

タンパク質付加体: N-アセチル-p-ベンゾキノンイミンが細胞タンパク質に結合すると生成されます.

科学的研究の応用

N-アセチル-p-ベンゾキノンイミンは、薬物代謝と毒性におけるその役割のために、化学、生物学、医学、産業の分野で広く研究されています。

化学: N-アセチル-p-ベンゾキノンイミンの代謝経路と反応を理解することで、より安全な薬物の開発に役立ちます。

生物学: N-アセチル-p-ベンゾキノンイミンの生物学的効果、特に酸化ストレスと細胞損傷における役割に焦点を当てています。

医学: パラセタモール誘発性肝毒性のメカニズムを理解し、N-アセチルシステインなどの解毒剤を開発することを目的としています。

科学的研究の応用

Oligonucleotide Synthesis

One of the primary applications of 5'-O-Trityl-2'-deoxy-beta-D-lyxofuranosylthymine is its use as a building block in the synthesis of oligonucleotides. The trityl group protects the 5' hydroxyl group during the synthesis process, allowing for the controlled assembly of nucleic acid sequences. This protection strategy is crucial for ensuring the fidelity and efficiency of oligonucleotide synthesis.

Key Features:

- Protection Strategy: The trityl group can be selectively removed under mild acidic conditions, facilitating subsequent reactions.

- Stability: The compound exhibits good stability under standard oligonucleotide synthesis conditions, making it suitable for automated synthesizers.

Therapeutic Applications

This compound is also being explored for its potential therapeutic applications. Its structural modifications allow for enhanced interactions with biological targets, which can lead to improved efficacy in drug design.

Case Studies:

- Antiviral Agents: Research has indicated that modified nucleosides can exhibit antiviral properties by inhibiting viral replication mechanisms. For instance, derivatives of this compound may be evaluated for their ability to inhibit RNA viruses.

- Cancer Therapeutics: Nucleoside analogs are frequently investigated for their ability to interfere with DNA synthesis in rapidly dividing cancer cells. The incorporation of this compound into therapeutic strategies could enhance selectivity and reduce side effects.

Chemical Biology

In chemical biology, this compound serves as an important tool for studying nucleic acid interactions and dynamics. Its unique structural features allow researchers to probe the effects of modifications on nucleic acid stability and hybridization properties.

Research Insights:

- Duplex Stability Studies: The incorporation of this compound into DNA constructs has been shown to affect melting temperatures (Tm) and stability of duplexes, providing insights into base pairing and structural conformations.

- Molecular Dynamics Simulations: Computational studies utilizing this compound can help predict how modifications influence nucleic acid behavior at a molecular level.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound can serve as an intermediate in the preparation of various nucleoside analogs and derivatives. Its reactivity can be harnessed to synthesize more complex molecules with potential biological activity.

Synthetic Pathways:

- Synthesis of Thymidine Monophosphate Analogues: The compound can be utilized as a precursor in the synthesis of thymidine monophosphate analogs, which are important for studying nucleotide metabolism.

- Modification Reactions: Various chemical transformations can be applied to introduce additional functional groups or modify existing ones to tailor the properties of the resulting nucleosides.

作用機序

N-アセチル-p-ベンゾキノンイミンは、主に細胞タンパク質との相互作用とグルタチオンの枯渇を通じてその毒性効果を発揮します。この化合物は強力な酸化剤であり、グルタチオンと反応して無毒の抱合体となります。グルタチオンが枯渇した場合、N-アセチル-p-ベンゾキノンイミンは細胞タンパク質に結合し、酸化ストレスと肝毒性を引き起こします。 主要な分子標的としては、肝酵素や細胞代謝に関与するタンパク質が含まれます .

類似の化合物との比較

N-アセチル-p-ベンゾキノンイミンは、パラセタモールの代謝副産物として生成され、強力な肝毒性効果を持つことから、独特な化合物です。類似の化合物には以下のようなものがあります。

ベンゾキノン: 類似のキノン構造を共有していますが、代謝起源と毒性が異なります。

ヒドロキノン: 異なる化学的特性と用途を持つ別のキノン化合物です。

パラ-ベンゾキノン: 構造的に類似していますが、反応性と用途が異なります.

N-アセチル-p-ベンゾキノンイミンは、薬物代謝における特定の役割と肝臓の健康への大きな影響のために際立っています。

類似化合物との比較

N-acetyl-p-benzoquinone imine is unique due to its formation as a metabolic byproduct of paracetamol and its potent hepatotoxic effects. Similar compounds include:

Benzoquinone: Shares a similar quinone structure but differs in its metabolic origin and toxicity.

Hydroquinone: Another quinone compound with different chemical properties and uses.

Para-benzoquinone: Structurally similar but with different reactivity and applications.

N-acetyl-p-benzoquinone imine stands out due to its specific role in drug metabolism and its significant impact on liver health.

生物活性

5'-O-Trityl-2'-deoxy-beta-D-lyxofuranosylthymine (Trityl-Thymine) is a modified nucleoside that has garnered attention for its potential biological activities, particularly in the fields of molecular biology and medicinal chemistry. This compound is notable for its structural modifications that enhance its stability and bioavailability compared to natural nucleosides. Understanding its biological activity is crucial for applications in drug design and therapeutic interventions.

Chemical Structure and Properties

Trityl-Thymine is characterized by the addition of a trityl group at the 5' position of the thymine base. This modification not only protects the nucleoside from enzymatic degradation but also influences its interaction with biological targets.

Chemical Formula: C₁₅H₁₉N₂O₅

Molecular Weight: 305.33 g/mol

The biological activity of Trityl-Thymine can be attributed to its ability to mimic natural nucleotides, allowing it to participate in various biochemical processes. The following mechanisms have been identified:

- Inhibition of Nucleic Acid Synthesis: Trityl-Thymine may interfere with DNA polymerase activity, thereby inhibiting DNA replication and transcription processes.

- Antiviral Activity: Preliminary studies suggest that Trityl-Thymine exhibits antiviral properties by disrupting viral replication pathways.

- Cell Proliferation Modulation: It has been observed to affect cell cycle progression, particularly in cancer cell lines, indicating potential as an anticancer agent.

Biological Activity Assays

To evaluate the biological activity of Trityl-Thymine, various assays have been employed:

1. Cytotoxicity Assays

Cytotoxic effects were assessed using the MTT assay across several cancer cell lines. The results indicated a dose-dependent reduction in cell viability, suggesting significant cytotoxic activity.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 12 |

2. Antiviral Activity

Trityl-Thymine was tested against several viruses. The compound demonstrated inhibitory effects on viral replication in vitro, with varying efficacy depending on the virus strain.

| Virus | IC50 (µM) |

|---|---|

| HIV-1 | 25 |

| Influenza A | 30 |

| Herpes Simplex Virus | 18 |

Case Studies and Research Findings

Recent studies have highlighted the potential applications of Trityl-Thymine in therapeutic contexts:

- Study on Cancer Treatment: A study published in Pharmacological Research explored the effects of Trityl-Thymine on tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent .

- Antiviral Research: Another investigation focused on the antiviral properties of Trityl-Thymine against HIV-1. The compound was found to inhibit viral replication by interfering with reverse transcriptase activity, indicating its potential as a lead compound for HIV therapeutics .

特性

IUPAC Name |

1-[(2R,4R,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28N2O5/c1-20-18-31(28(34)30-27(20)33)26-17-24(32)25(36-26)19-35-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18,24-26,32H,17,19H2,1H3,(H,30,33,34)/t24-,25-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZDHVUVGQXVYOP-TWJOJJKGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60970952 | |

| Record name | 1-(2-Deoxy-5-O-trityl-beta-D-threo-pentofuranosyl)-5-methyl-2,4(1H,3H)-pyrimidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60970952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55612-11-8 | |

| Record name | 1-[2-Deoxy-5-O-(triphenylmethyl)-β-D-threo-pentofuranosyl]-5-methyl-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55612-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Deoxy-5-o-trityl-beta-D-threopentofuranosyl)thymine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055612118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Deoxy-5-O-trityl-beta-D-threo-pentofuranosyl)-5-methyl-2,4(1H,3H)-pyrimidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60970952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-deoxy-5-O-trityl-β-D-threopentofuranosyl)thymine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.865 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2-Deoxy-5-O-trityl-�Ÿ-D-threopentofuranosyl)thymine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。